

nuclear properties of beryllium isotopes

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An In-depth Technical Guide to the Nuclear Properties of **Beryllium** Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium (Be), with an atomic number of 4, is a light alkaline earth metal. While it has only one stable isotope, ${}^9\text{Be}$, a number of radioisotopes have been identified and characterized, each with unique nuclear properties.[1] This guide provides a comprehensive overview of the nuclear characteristics of **beryllium** isotopes, with a focus on quantitative data, experimental determination methods, and the intriguing phenomenon of halo nuclei. This information is critical for researchers in nuclear physics, geochemistry, and astrophysics, and can be of interest to professionals in drug development for understanding isotopic labeling and potential applications of specific isotopes.

Nuclear Properties of Beryllium Isotopes

The fundamental properties of an atomic nucleus include its mass, the stability of the nucleus (quantified by its half-life), the modes by which it decays, and its intrinsic quantum mechanical properties of spin and parity. **Beryllium** has 11 known isotopes, ranging from ${}^6\text{Be}$ to ${}^{16}\text{Be}$. [2] Only ${}^9\text{Be}$ is stable, making **beryllium** a monoisotopic element. [2] The other isotopes are radioactive, with half-lives spanning from millions of years to mere zeptoseconds. [2][3]

Data Summary

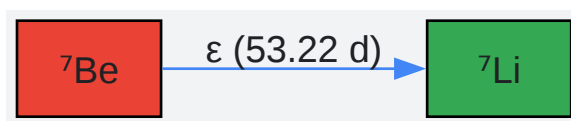
The key nuclear properties of **beryllium** isotopes are summarized in the table below for easy comparison.

Isotope	Atomic Mass (Da)	Half-life	Decay Mode(s)	Spin and Parity (J π)
⁶ Be	6.019726(6)	5.0 x 10 ⁻²¹ s	2p → ⁴ He	0+
⁷ Be	7.01692871(8)	53.22 d	ϵ → ⁷ Li	3/2-
⁸ Be	8.00530510(4)	8.19 x 10 ⁻¹⁷ s	α → 2 ⁴ He	0+
⁹ Be	9.012183050(82)	Stable	-	3/2-
¹⁰ Be	10.01353469(9)	1.387 x 10 ⁶ y	β^- → ¹⁰ B	0+
¹¹ Be	11.0216577(7)	13.81 s	β^- → ¹¹ B; β^- , α → ⁷ Li	1/2+
¹² Be	12.0269221(20)	21.46 ms	β^- → ¹² B; β^- , n → ¹¹ B	0+
¹³ Be	13.03569(8)	2.7 x 10 ⁻²¹ s	n → ¹² Be	(5/2+)
¹⁴ Be	14.04289(14)	4.35 ms	β^- , n → ¹³ B; β^- , 2n → ¹² B	0+
¹⁵ Be	15.05346(54)	< 200 ns	n → ¹⁴ Be	(5/2+)
¹⁶ Be	16.06192(54)	< 200 ns	2n → ¹⁴ Be	0+

Table compiled from various sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)

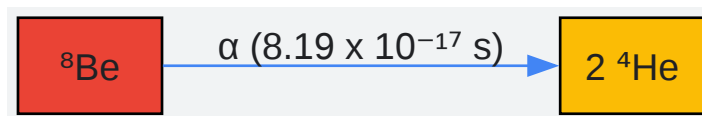
Decay Pathways of Beryllium Radioisotopes

The unstable isotopes of **beryllium** undergo radioactive decay to transform into more stable nuclei. The primary decay modes include beta decay (β^-), electron capture (ϵ), alpha decay (α), proton emission (p), and neutron emission (n). The following diagrams illustrate the principal decay pathways for key **beryllium** radioisotopes.



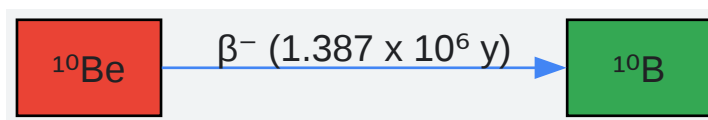
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Decay of **Beryllium-7** to Lithium-7 via electron capture.



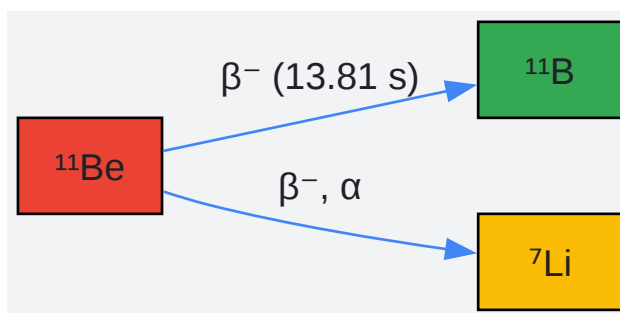
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Decay of **Beryllium-8** into two Alpha particles.



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Beta decay of **Beryllium-10** to Boron-10.



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Primary decay modes of **Beryllium-11**.

Experimental Protocols for Determining Nuclear Properties

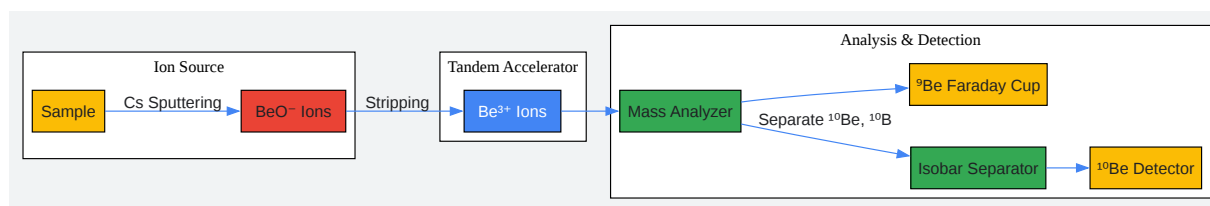
The characterization of the nuclear properties of **beryllium** isotopes relies on a suite of sophisticated experimental techniques.

Accelerator Mass Spectrometry (AMS) for ^{10}Be Quantification

Accelerator Mass Spectrometry (AMS) is the standard technique for measuring the low concentrations of long-lived cosmogenic radionuclides like ^{10}Be .^[5]

Methodology:

- **Sample Preparation:** The **beryllium** from a sample is chemically extracted and converted to **beryllium** oxide (BeO). This oxide is then mixed with a binder (e.g., niobium or silver powder) and pressed into a target cathode.
- **Ionization:** The target is placed in a cesium sputter ion source. A beam of Cs^+ ions bombards the target, sputtering BeO^- ions.^[5]
- **Acceleration:** The BeO^- ions are extracted from the source and injected into a tandem accelerator. In the high-voltage terminal of the accelerator, the ions pass through a stripper gas (e.g., argon) or a thin carbon foil. This process strips off electrons, breaking up the BeO^- molecules and creating positively charged **beryllium** ions (e.g., Be^{3+}).^[6]
- **Mass Analysis:** The resulting positive ions are accelerated again. A series of magnets and electrostatic analyzers are then used to separate the ions based on their mass-to-charge ratio. This allows for the separation of ^{10}Be from the much more abundant stable isotope ^9Be .
- **Isobar Suppression:** A major challenge in ^{10}Be AMS is the presence of the stable isobar ^{10}B , which has a very similar mass. To separate ^{10}Be from ^{10}B , a degrader foil or a gas-filled magnet is used. The ions pass through this medium, and due to differences in their nuclear charge, they lose different amounts of energy, allowing for their separation.^[7]
- **Detection:** The ^{10}Be ions are counted in a sensitive detector, such as a gas ionization chamber or a solid-state detector. The ratio of ^{10}Be to ^9Be is then determined by comparing the ^{10}Be counts to the measured current of the stable ^9Be isotope.^[6]



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Workflow for Accelerator Mass Spectrometry of ^{10}Be .

Laser Spectroscopy for Nuclear Charge Radii Measurement

Collinear laser spectroscopy is a high-precision method used to determine the nuclear charge radii of isotopes by measuring the isotope shift in atomic transitions.[1][8]

Methodology:

- **Isotope Production and Ionization:** The **beryllium** isotope of interest is produced at a radioactive ion beam facility, such as ISOLDE at CERN.[1] The atoms are then ionized, typically using laser ionization.
- **Ion Beam Formation:** The created ions are accelerated to a specific kinetic energy and formed into a well-defined ion beam.
- **Collinear Laser Excitation:** The ion beam is merged with a laser beam that travels collinearly with it. The frequency of the laser is scanned across an atomic transition of the **beryllium** ion (e.g., the $2s_{1/2} \rightarrow 2p_{1/2}$ transition in Be^+).[1]
- **Doppler Tuning and Resonance Detection:** By precisely controlling the acceleration voltage of the ion beam, the velocity of the ions can be finely tuned. This Doppler tuning allows for a very precise scanning of the transition frequency. When the laser frequency, as seen by the

moving ions, matches the transition frequency, the ions are excited. The subsequent fluorescence photons emitted upon de-excitation are detected by photomultiplier tubes.

- **Isotope Shift Measurement:** The resonance frequencies are measured for different isotopes. The difference in the resonance frequencies between two isotopes is the isotope shift. This shift has two components: the mass shift and the field (or volume) shift. The field shift is directly related to the change in the mean-square nuclear charge radius between the isotopes.
- **Charge Radius Calculation:** By subtracting the calculated mass shift from the measured isotope shift, the field shift can be determined. From the field shift, the change in the mean-square charge radius relative to a reference isotope (e.g., ^9Be) can be calculated.^[1]

Half-Life Measurement of Short-Lived Isotopes

The half-lives of short-lived isotopes are determined by measuring their decay rate over time.

Methodology:

- **Isotope Production and Implantation:** The short-lived isotope is produced, for example, through nuclear reactions in a particle accelerator. The produced isotopes are then rapidly transported and implanted into a detector or a collection foil.
- **Radiation Detection:** A radiation detector (e.g., a germanium detector for gamma rays or a silicon detector for beta particles) is placed in close proximity to the implanted source.
- **Time-Resolved Counting:** The number of decay events is recorded as a function of time. This is typically done by dividing the measurement time into a series of short intervals and counting the number of decays in each interval.
- **Decay Curve Analysis:** The measured counts per time interval (activity) are plotted against time on a semi-logarithmic graph. For a single decaying isotope, this plot will be a straight line. The slope of this line is equal to the negative of the decay constant (λ).
- **Half-Life Calculation:** The half-life ($t_{1/2}$) is then calculated from the decay constant using the formula: $t_{1/2} = \ln(2) / \lambda$.^[9]

Determination of Nuclear Spin and Parity

Nuclear spin (I or J) and parity (π) are fundamental quantum mechanical properties of a nucleus. They are determined by the coupling of the angular momenta and the spatial configuration of the protons and neutrons within the nucleus, as described by the nuclear shell model.^{[10][11]}

Methodology:

- **Even-Even Nuclei:** Nuclei with an even number of protons and an even number of neutrons have a ground state spin of 0 and positive parity (0^+).^[12]
- **Odd-A Nuclei:** For nuclei with an odd mass number (A), the spin and parity are determined by the last unpaired nucleon (either a proton or a neutron). The spin is the total angular momentum (j) of that nucleon, and the parity is given by $(-1)^l$, where l is the orbital angular momentum quantum number of the unpaired nucleon.^[13]
- **Odd-Odd Nuclei:** For nuclei with an odd number of protons and an odd number of neutrons, the spins of the last unpaired proton (j_p) and the last unpaired neutron (j_n) couple. The total nuclear spin can range from $|j_p - j_n|$ to $j_p + j_n$. The parity is the product of the parities of the unpaired proton and neutron.
- **Experimental Verification:** These theoretical predictions are confirmed experimentally through various techniques, including:
 - **Spectroscopy:** Analyzing the energies and angular distributions of gamma rays and particles emitted during nuclear reactions and decays can reveal the spin and parity of the nuclear states involved.
 - **Atomic Spectroscopy:** The hyperfine structure of atomic spectral lines is sensitive to the nuclear spin.

Halo Nuclei in Beryllium

Some neutron-rich, weakly bound nuclei exhibit a phenomenon known as a "halo," where one or more neutrons orbit a central core at a large distance. **Beryllium-11** and **Beryllium-14** are classic examples of halo nuclei.^[14]

- **Beryllium-11** (^{11}Be): This isotope is a one-neutron halo nucleus, consisting of a ^{10}Be core with a single, loosely bound neutron orbiting at a significant distance.[15]
- **Beryllium-14** (^{14}Be): This is a two-neutron halo nucleus, with a ^{12}Be core and two valence neutrons forming the halo.[14]

The halo structure results in a significantly larger matter radius for these isotopes compared to their non-halo neighbors.

Schematic of one- and two-neutron halo nuclei.

Conclusion

The study of **beryllium** isotopes provides valuable insights into nuclear structure, stability, and decay processes. From the long-lived cosmogenic ^{10}Be used for dating geological and astronomical events to the exotic halo structures of ^{11}Be and ^{14}Be that challenge our understanding of nuclear forces, this family of isotopes continues to be a rich area of scientific investigation. The experimental techniques outlined in this guide are crucial for advancing our knowledge in this field. For professionals in drug development, an understanding of isotopic properties is foundational for applications such as isotopic labeling in metabolic studies and the development of radiopharmaceuticals, although the direct application of most **beryllium** isotopes in this field is limited due to their specific decay characteristics and, in the case of stable **beryllium**, its toxicity.

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